molecular formula C9H10ClNO2 B5767446 N-(2-chlorophenyl)-2-methoxyacetamide

N-(2-chlorophenyl)-2-methoxyacetamide

Cat. No.: B5767446
M. Wt: 199.63 g/mol
InChI Key: VLAVWCUMZYSYIB-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-methoxyacetamide is a chloroacetamide derivative characterized by a 2-chlorophenyl group attached to the nitrogen atom of an acetamide backbone, with a methoxy (-OCH₃) substituent at the α-carbon position. This structural configuration confers unique electronic and steric properties, making it a subject of interest in crystallographic, spectroscopic, and pharmacological studies.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAVWCUMZYSYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-chlorophenyl)-2-methoxyacetamide typically begins with 2-chloroaniline and methoxyacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-chlorophenyl)-2-methoxyacetamide can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.

    Hydrolysis: In the presence of strong acids or bases, this compound can undergo hydrolysis to yield 2-chloroaniline and methoxyacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as N-(2-chlorophenyl)-2-methoxyacetic acid.

    Reduction: Formation of reduced derivatives such as N-(2-chlorophenyl)-2-methoxyethylamine.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: N-(2-chlorophenyl)-2-methoxyacetamide is used as an intermediate in the synthesis of various organic compounds.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes.

    Biological Assays: It is used in biological assays to study its effects on cellular processes.

Medicine:

    Pharmaceuticals: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Chemical Manufacturing: It is used in the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

Substituents on the acetamide chain and aromatic ring significantly alter electronic and structural behaviors:

  • 35Cl NQR Frequencies: In N-(2-chlorophenyl)acetamides, alkyl groups (e.g., -CH₃) on the side chain reduce 35Cl NQR frequencies, whereas aryl or chloro-substituted alkyl groups (e.g., -CCl₃) increase them. For example, N-(2-chlorophenyl)-2,2,2-trichloroacetamide exhibits higher NQR frequencies compared to N-(2-chlorophenyl)acetamide due to electron-withdrawing effects of trichloromethyl groups .
  • Crystallographic Trends: Substitutions influence bond lengths and angles. In N-(phenyl)-2-chloro-2-methylacetamide, the C(α)-C(O) bond length is elongated (1.52 Å) compared to unsubstituted acetamides, while benzanilide derivatives show shorter C(O)-N bonds due to resonance stabilization . For reference, N-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide crystallizes in a monoclinic system (a=10.879 Å, b=9.561 Å) with intermolecular N–H⋯N hydrogen bonds stabilizing the structure .

Structural Analogs and Functional Variations

Table 1: Key Structural Analogs and Properties
Compound Name Substituents Key Properties Reference
N-(2-Chlorophenyl)acetamide -H at α-carbon Baseline 35Cl NQR frequency; used as reference in electronic studies
N-(2-Chlorophenyl)-2,2,2-trichloroacetamide -CCl₃ at α-carbon Elevated NQR frequency due to electron-withdrawing trichloromethyl group
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl + thiazole ring Monoclinic crystal system; hydrogen-bonded 1D chains
Metolachlor (Herbicide) -OCH₃, ethyl, and methyl groups Stereoselective herbicidal activity; chiral center influences efficacy
N-(3-Nitrophenyl)-2,2,2-trichloroacetamide -NO₂ at meta position Strong electron-withdrawing effects; altered reactivity in synthesis
  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃) and methyl (-CH₃) groups enhance electron density at the carbonyl, increasing nucleophilicity. In contrast, nitro (-NO₂) or trichloromethyl (-CCl₃) groups reduce electron density, favoring electrophilic reactions . For example, N-(3-nitrophenyl)-2,2,2-trichloroacetamide undergoes faster hydrolysis than N-(2-chlorophenyl)-2-methoxyacetamide due to nitro-group stabilization of transition states .
  • Biological and Pharmacological Implications :

    • Metolachlor, a herbicidal analog with a methoxypropan-2-yl group, demonstrates the role of stereochemistry in bioactivity. Its S-enantiomer is 10-fold more active than the R-form, highlighting the importance of substituent configuration .
    • Thiazole-containing analogs (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) exhibit antimicrobial properties, suggesting that heterocyclic substituents enhance bioactivity .

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